

# An In-depth Technical Guide to 2-Bromo-5-chlorophenylboronic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Bromo-5-chlorophenylboronic acid

Cat. No.: B573107

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **2-Bromo-5-chlorophenylboronic acid**, a versatile reagent in modern organic synthesis.

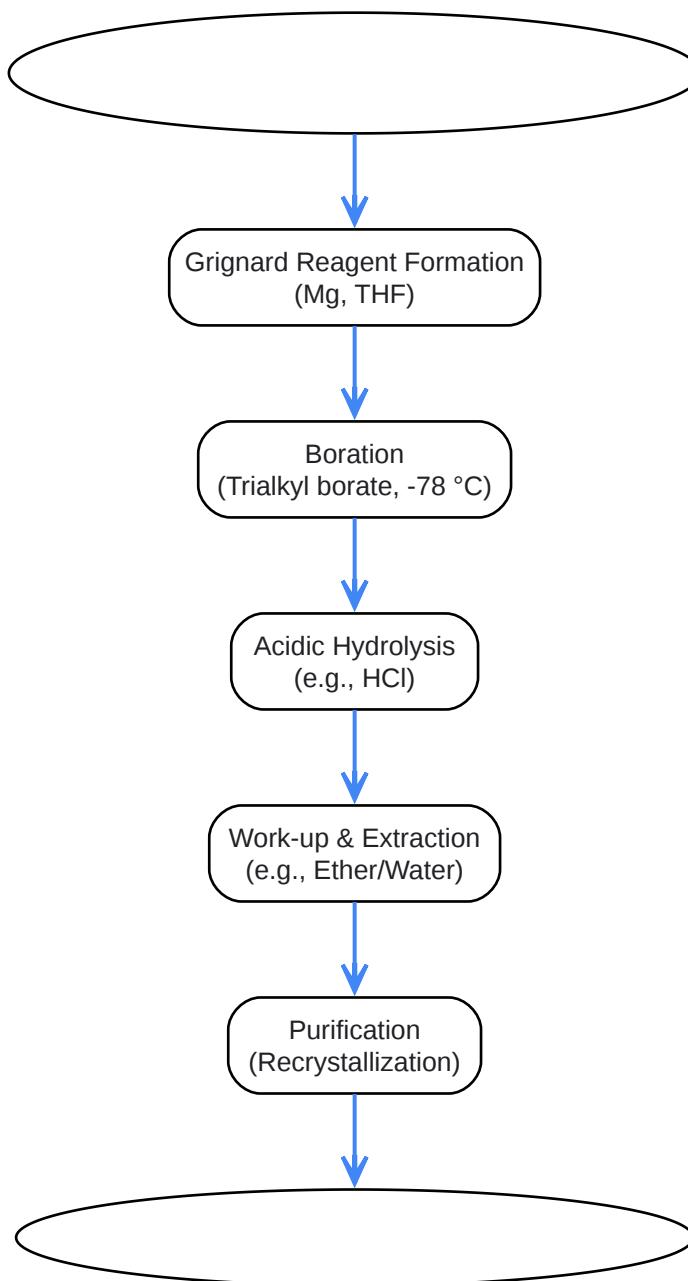
## Chemical and Physical Properties

**2-Bromo-5-chlorophenylboronic acid** is a halogenated arylboronic acid that serves as a key building block in the construction of complex organic molecules, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Table 1: General and Physical Properties of **2-Bromo-5-chlorophenylboronic acid**

| Property            | Value                                             | Reference           |
|---------------------|---------------------------------------------------|---------------------|
| CAS Number          | 1217501-18-2                                      | <a href="#">[1]</a> |
| Molecular Formula   | C <sub>6</sub> H <sub>5</sub> BBrClO <sub>2</sub> | <a href="#">[1]</a> |
| Molecular Weight    | 235.27 g/mol                                      | <a href="#">[1]</a> |
| Physical Form       | Solid                                             |                     |
| Purity              | ≥98%                                              |                     |
| Melting Point       | 77-78 °C (estimated for a similar compound)       | <a href="#">[1]</a> |
| Storage Temperature | 2-8°C, under inert atmosphere                     |                     |

Table 2: Spectroscopic Data (Predicted) for **2-Bromo-5-chlorophenylboronic acid**


| Spectrum Type                            | Predicted Data                                                                                                                      |
|------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR (CDCl <sub>3</sub> )  | δ 8.17 (br s, 2H, B(OH) <sub>2</sub> ), 7.6-7.8 (m, 3H, Ar-H)                                                                       |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> ) | δ 125-140 (Ar-C), C-B bond may not be observed                                                                                      |
| IR (KBr)                                 | 3300-3500 cm <sup>-1</sup> (O-H stretch, broad), 1350-1450 cm <sup>-1</sup> (B-O stretch), 1000-1100 cm <sup>-1</sup> (B-C stretch) |
| Mass Spec (EI)                           | m/z 234/236/238 (M <sup>+</sup> ), fragmentation by loss of H <sub>2</sub> O, Br, Cl                                                |

## Synthesis and Purification

### General Synthesis Protocol via Grignard Reaction

A common method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate.[\[2\]](#)

#### Experimental Workflow: Synthesis of Arylboronic Acids



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of arylboronic acids.

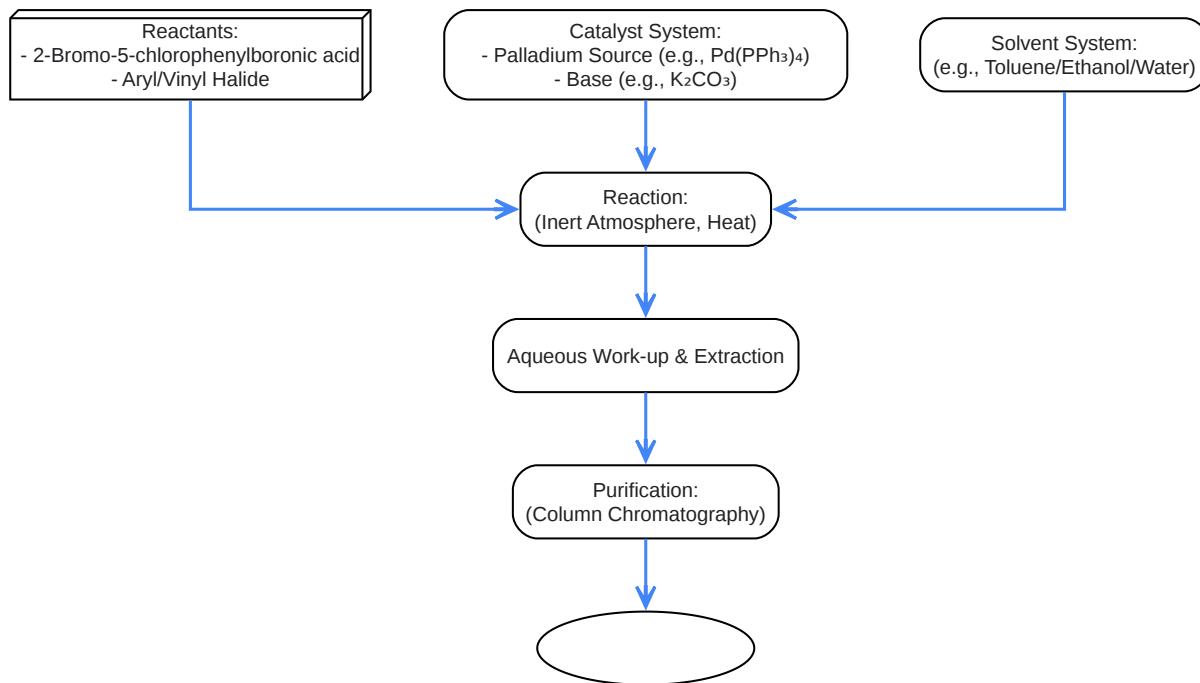
Detailed Methodology:

- Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are added. A solution of the corresponding aryl halide (e.g., 1-bromo-4-chloro-2-iodobenzene for the target molecule) in an anhydrous ether

solvent (e.g., THF or diethyl ether) is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating.

- **Boration:** The freshly prepared Grignard reagent is then added slowly to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous ether at a low temperature (typically -78 °C).
- **Hydrolysis:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
- **Work-up and Extraction:** The aqueous layer is extracted with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), and the solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of an organic solvent and water).[\[3\]](#)

## Purification of Boronic Acids


Boronic acids can often be purified by recrystallization.[\[3\]](#) An alternative method involves converting the crude boronic acid to its boronate salt with a base, followed by extraction to remove non-acidic impurities. The pure boronic acid is then regenerated by acidification.

## Applications in Suzuki-Miyaura Cross-Coupling Reactions

**2-Bromo-5-chlorophenylboronic acid** is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which form a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[\[4\]](#)[\[5\]](#)

## General Suzuki-Miyaura Coupling Protocol

Experimental Workflow: Suzuki-Miyaura Cross-Coupling



[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

## Detailed Methodology:


- Reaction Setup: In a reaction vessel, **2-Bromo-5-chlorophenylboronic acid** (1.0-1.5 equivalents), the aryl or vinyl halide (1.0 equivalent), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 1-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2-3 equivalents) are combined.[6]
- Solvent Addition: A degassed solvent system, such as a mixture of toluene, ethanol, and water, is added.[6]
- Reaction Conditions: The reaction mixture is thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) and then heated to a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by an appropriate analytical technique such as TLC or GC-MS.

- Work-up: Upon completion, the reaction is cooled to room temperature, and water is added. The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel.

## Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Safety and Handling

**2-Bromo-5-chlorophenylboronic acid** should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

Table 3: Hazard Information for **2-Bromo-5-chlorophenylboronic acid**

| Hazard                   | Description                                                                                                                                                                                                                                                                                                                                                                    |
|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Signal Word              | Warning                                                                                                                                                                                                                                                                                                                                                                        |
| Hazard Statements        | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.                                                                                                                                                                                                                                                                                      |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

## Conclusion

**2-Bromo-5-chlorophenylboronic acid** is a valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures, making it a crucial reagent for researchers in drug discovery and materials science. Proper handling and adherence to safety protocols are essential when working with this compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1217501-18-2|2-Bromo-5-chlorophenylboronic acid|2-Bromo-5-chlorophenylboronic acid|-范德生物科技公司 [bio-fount.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5-chlorophenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b573107#what-are-the-properties-of-2-bromo-5-chlorophenylboronic-acid>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)